molecular formula C22H22ClN7O3 B2714322 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1171385-85-5

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Katalognummer: B2714322
CAS-Nummer: 1171385-85-5
Molekulargewicht: 467.91
InChI-Schlüssel: QDEBDQHFDGZLEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex heterocyclic compound designed for biochemical research, particularly in the field of kinase inhibition. Its molecular structure, featuring a 1,2,4-oxadiazole core linked to an aminopyrazole and an acetamide moiety, is characteristic of scaffolds developed to target ATP-binding sites of various protein kinases. While specific primary literature on this exact molecule is limited, structural analogs and related compounds are extensively investigated for their potential as anticancer agents. Research into similar molecules indicates potential activity against receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family, which are critical targets in oncology and angiogenesis studies [https://pubmed.ncbi.nlm.nih.gov/25787743/]. The presence of the 1,2,4-oxadiazole ring is often associated with improved metabolic stability and binding affinity in drug discovery. This compound is provided as a high-purity chemical tool to facilitate in vitro studies exploring signal transduction pathways, enzyme kinetics, and cellular proliferation mechanisms. It is intended for use by qualified researchers in laboratory settings only.

Eigenschaften

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O3/c1-12-4-9-16(32-3)15(10-12)26-17(31)11-30-19(24)18(21(25-2)28-30)22-27-20(29-33-22)13-5-7-14(23)8-6-13/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEBDQHFDGZLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN6O3SC_{22}H_{21}ClN_6O_3S, and it features multiple functional groups that contribute to its biological properties. The structure includes:

  • A 4-chlorophenyl group
  • An oxadiazole moiety
  • A pyrazole ring
  • An acetamide functional group

This structural diversity suggests a potential for various interactions with biological targets.

Research indicates that compounds containing oxadiazole and pyrazole scaffolds often exhibit diverse mechanisms of action. For instance:

  • Cholinesterase Inhibition : Compounds similar to this one have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • Anticancer Activity : The presence of the oxadiazole ring has been associated with anticancer properties. Studies have demonstrated that derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The IC50 values for such activities typically range from low micromolar concentrations, indicating significant potency.
  • Antimicrobial Effects : Some derivatives have exhibited antibacterial activity against various strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTarget/AssayIC50 Values (µM)Reference
AChE InhibitionEnzymatic Assay12.8 - 99.2
BChE InhibitionEnzymatic Assay>100
Anticancer ActivityTubulin Polymerization Assay1.61 - 1.98
Antimicrobial ActivityVarious Bacterial StrainsVaries

Case Study 1: Cholinesterase Inhibition

In a study examining the cholinesterase inhibitory activity of oxadiazole derivatives, the compound demonstrated significant inhibition against AChE with an IC50 value as low as 12.8 µM. This suggests a strong potential for use in treating neurodegenerative diseases .

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of similar compounds found that certain derivatives could inhibit tubulin polymerization effectively at low concentrations (IC50 = 1.61 µg/mL). This highlights the potential of oxadiazole-containing compounds in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activities. The structural characteristics of this compound suggest that it may function similarly to other oxadiazole derivatives which have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar oxadiazole structures have been tested against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Activity

The presence of the 4-chlorophenyl group in the compound may enhance its antimicrobial properties. Research has shown that chlorinated aromatic compounds often exhibit increased biological activity against a range of pathogens. This compound could potentially be evaluated for its efficacy against bacterial and fungal strains, contributing to the search for new antimicrobial agents .

Acetylcholinesterase Inhibition

Compounds similar to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease, and inhibitors can potentially improve cognitive function in affected individuals . The specific structural features of this compound may enhance its binding affinity to these enzymes, warranting further investigation.

Optimization of Pharmacological Properties

The structure of this compound allows for modifications that can optimize its pharmacological properties. Structure-activity relationship (SAR) studies can be conducted to evaluate how changes in the molecular structure affect biological activity. For example, varying the position or nature of substituents on the pyrazole or oxadiazole rings could lead to compounds with improved potency or selectivity against specific biological targets .

Synthetic Pathways

The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Understanding the synthetic pathways not only aids in producing the compound but also facilitates the development of analogs with enhanced properties . Research into efficient synthetic routes is crucial for scaling up production for further biological testing.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxic effects against MCF-7 and PC3 cell lines
Antimicrobial EfficacyPotential activity against bacterial strains due to chlorinated aromatic structure
Neuropharmacological EffectsInhibition of AChE and BuChE could lead to therapeutic effects in Alzheimer's disease

Vergleich Mit ähnlichen Verbindungen

Pyrazole-Oxadiazole Derivatives

  • 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide () Key Differences: Replaces the 4-chlorophenyl group with 4-methoxyphenyl on the oxadiazole and substitutes methylamino with methylsulfanyl on the pyrazole.
  • 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide () Key Differences: Features a 2-chloro-4-methylphenyl acetamide group instead of 2-methoxy-5-methylphenyl. Implications: The chloro and methyl substituents increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Pyrazole-Acetamide Derivatives

  • 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide () Key Differences: Lacks the oxadiazole ring; pyrazole is substituted with cyano and chloro groups.

Pharmacological and Physicochemical Properties

Binding Affinity and Enzyme Inhibition

  • Oxadiazole-Containing FLAP Inhibitors () : Compounds like BI 665915 (IC₅₀ < 10 nM for FLAP binding) highlight the role of oxadiazole in enhancing potency. The target compound’s 4-chlorophenyl group may mimic the hydrophobic interactions of trifluoromethyl groups in BI 665915 .
  • Triazole-Thiol Acetamides (): Derivatives with sulfur atoms (e.g., methylsulfanyl) show moderate bioactivity, suggesting that the target’s methylamino group could offer superior hydrogen-bonding for target engagement .

Physicochemical and Crystallographic Data

  • Crystal Packing () : Pyrazole derivatives with chloro substituents exhibit dihedral angles (~30°) between aromatic rings, influencing molecular conformation and crystal lattice stability. The target’s oxadiazole may introduce additional planar rigidity .

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents LogP (Predicted) Notable Bioactivity Reference
Target Compound Pyrazole-Oxadiazole-Acetamide 4-Chlorophenyl, Methylamino, 2-Methoxy-5-Methylphenyl ~3.5 N/A (Theoretical) -
Compound Pyrazole-Oxadiazole-Acetamide 4-Methoxyphenyl, Methylsulfanyl, 2-Chlorobenzyl ~2.8 Moderate kinase inhibition
(BI 665915) Pyrazole-Oxadiazole-Acetamide Trifluoromethyl, Pyrimidinyl ~4.1 FLAP IC₅₀ < 10 nM
Compound Pyrazole-Acetamide 4-Chlorophenyl, Cyano ~2.5 Insecticide intermediate

Q & A

Q. Characterization :

  • 1H/13C NMR to confirm amine/imine tautomer ratios (e.g., δ 11.20–10.10 ppm for NH signals) .
  • LC-MS for purity assessment and molecular ion verification .
  • FT-IR to track functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Basic: How can analytical methods resolve tautomeric or isomeric ratios in this compound?

Answer:
Dynamic equilibria (e.g., amine/imine tautomers) are resolved via:

  • Variable-temperature NMR : Cooling samples to –40°C slows tautomerization, splitting broad peaks into distinct signals .
  • pH-dependent UV/Vis spectroscopy : Protonation shifts in imine/amine forms alter λmax (e.g., 250–300 nm) .
  • HPLC with chiral columns : Separates enantiomers if stereocenters form during synthesis .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:
SAR strategies :

  • Core modifications : Replace the oxadiazole ring with triazoles or thiadiazoles to assess binding affinity changes (e.g., IC50 shifts in enzyme assays) .
  • Substituent effects : Vary the 4-chlorophenyl group to fluorophenyl or methoxyphenyl and measure potency in whole-blood LTB4 inhibition assays .
  • Methylamino group optimization : Test ethylamino or cyclopropylamino analogs to enhance metabolic stability .

Data interpretation : Use regression analysis to correlate logP values with IC50 trends, identifying critical hydrophobicity thresholds for activity .

Advanced: What computational methods predict binding modes and target interactions?

Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., 5-lipoxygenase-activating protein, FLAP). Key residues (e.g., His-53, Gln-47) form hydrogen bonds with the oxadiazole and acetamide groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify flexible regions in the pyrazole ring .
  • Quantum mechanical calculations : Use Multiwfn to map electrostatic potential surfaces, highlighting nucleophilic attack sites on the oxadiazole .

Advanced: How do in vitro and in vivo models differ in evaluating therapeutic potential?

Answer:

  • In vitro : Human whole-blood assays measure LTB4 inhibition (IC50 < 100 nM) . Cell permeability is tested via Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s) .
  • In vivo : Murine models assess oral bioavailability (e.g., AUC0–24h > 500 ng·h/mL) and dose-dependent ex vivo LTB4 suppression (ED50 < 10 mg/kg) .
    Key discrepancies : Hepatic first-pass metabolism in vivo may reduce efficacy compared to in vitro predictions, requiring prodrug strategies .

Advanced: What formulation strategies address poor solubility or stability?

Answer:

  • Solid dispersions : Embed the compound in PVP-VA64 (1:3 ratio) to enhance aqueous solubility (>50 μg/mL) .
  • Lipid-based carriers : Use self-emulsifying drug delivery systems (SEDDS) with Capryol PGMC and Labrasol (60% w/w) to improve oral absorption .
  • Light-sensitive degradation : Store lyophilized powders at –20°C in amber vials to prevent oxadiazole ring cleavage .

Advanced: How should conflicting data on tautomer ratios or bioactivity be resolved?

Answer:
Case example : A study reported a 50:50 amine/imine ratio , while others assume a single tautomer dominates.

  • Resolution : Perform X-ray crystallography to definitively assign tautomeric states. If crystals are unavailable, use DFT calculations (B3LYP/6-31G*) to compare relative energies .
    Bioactivity conflicts : If FLAP binding IC50 values vary between labs, standardize assay conditions (e.g., ATP concentration, pH 7.4 buffers) and validate with a reference inhibitor (e.g., MK-886) .

Advanced: What DMPK strategies mitigate metabolic instability or drug-drug interactions (DDIs)?

Answer:

  • CYP profiling : Screen against CYP3A4/2D6 isoforms using recombinant enzymes. If inhibition occurs (IC50 < 1 μM), modify the methylamino group to reduce aromatic ring oxidation .
  • Metabolite identification : Use LC-HRMS to detect hydroxylated pyrazole or O-demethylated acetamide products in hepatocyte incubations .
  • Prodrugs : Introduce acetylated amines or phosphonate esters to bypass first-pass metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.